molecular formula C10H12ClNO3S2 B12830546 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride

5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride

Cat. No.: B12830546
M. Wt: 293.8 g/mol
InChI Key: KQJYEQUURLGVTH-UHFFFAOYSA-N
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Description

5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

The synthesis of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of thiophene derivatives. For instance, thiophene can be acylated using glutaric anhydride in the presence of aluminum chloride (AlCl3) to yield intermediate compounds . These intermediates can then be further reacted with cyclopropylmethylamine and sulfonyl chloride to produce the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases, which are enzymes involved in phosphorylation processes, thereby affecting cell signaling and function .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as thiophene-2-sulfonyl chloride and 2-((trans-2-phenyl cyclopropyl)sulfonyl)thiophene . Compared to these compounds, 5-(2-((Cyclopropylmethyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has unique structural features that may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H12ClNO3S2

Molecular Weight

293.8 g/mol

IUPAC Name

5-[2-(cyclopropylmethylamino)-2-oxoethyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO3S2/c11-17(14,15)10-4-3-8(16-10)5-9(13)12-6-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,13)

InChI Key

KQJYEQUURLGVTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

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